1-Methoxy-2-naphthaldehyde

Catalog No.
S786717
CAS No.
50493-10-2
M.F
C12H10O2
M. Wt
186.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methoxy-2-naphthaldehyde

CAS Number

50493-10-2

Product Name

1-Methoxy-2-naphthaldehyde

IUPAC Name

1-methoxynaphthalene-2-carbaldehyde

Molecular Formula

C12H10O2

Molecular Weight

186.21 g/mol

InChI

InChI=1S/C12H10O2/c1-14-12-10(8-13)7-6-9-4-2-3-5-11(9)12/h2-8H,1H3

InChI Key

VPMICVLTBHRPNL-UHFFFAOYSA-N

SMILES

COC1=C(C=CC2=CC=CC=C21)C=O

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)C=O
  • Organic Synthesis

    1-Methoxy-2-naphthaldehyde possesses an aldehyde group (C=O) and a methoxy group (OCH3), making it a valuable intermediate for organic synthesis. The aldehyde group can undergo various reactions like condensation, oxidation-reduction, and nucleophilic addition to form complex organic molecules. PubChem, 2-Methoxy-1-naphthaldehyde:

  • Material Science

    The aromatic naphthalene ring system and the electron-donating methoxy group in 1-Methoxy-2-naphthaldehyde could potentially contribute to interesting material properties. Research could explore applications in areas like liquid crystals or organic electronics, but specific studies for this compound are not available in the scientific literature at this time.

  • Medicinal Chemistry

1-Methoxy-2-naphthaldehyde, also known as 2-methoxy-1-naphthaldehyde, is an organic compound with the molecular formula C12H10O2C_{12}H_{10}O_2. It features a methoxy group (-OCH₃) attached to a naphthalene ring, specifically at the 1-position, and an aldehyde functional group (-CHO) at the 2-position. This compound is characterized by its aromatic structure, which contributes to its chemical reactivity and biological activity. Its unique structure allows it to participate in various

As mentioned earlier, research on 1-Methoxy-2-naphthaldehyde is limited, and there is no current information available on its specific mechanism of action in any biological system.

Due to the lack of specific data, it's important to handle 1-Methoxy-2-naphthaldehyde with caution assuming the properties of similar aromatic aldehydes. Potential hazards include:

  • Mild skin and eye irritation: Aromatic aldehydes can cause irritation upon contact [].
  • Respiratory irritation: Inhalation of dust or vapors may irritate the respiratory tract [].
  • Flammability: Organic compounds like this are generally flammable.
Due to its functional groups:

  • Formylation: The aldehyde group can react with nucleophiles, leading to the formation of various derivatives.
  • Condensation Reactions: It can participate in condensation reactions with amines and other nucleophiles, forming imines or other nitrogen-containing compounds.
  • Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Electrophilic Aromatic Substitution: The methoxy group can activate the aromatic ring towards electrophilic substitution, allowing for further functionalization at the naphthalene moiety.

Research has indicated that 1-methoxy-2-naphthaldehyde possesses biological activities that may include:

  • Strigolactone Signaling Inhibition: This compound has been identified as a potential inhibitor of strigolactone signaling pathways, which are crucial in plant growth and development. Its ability to interfere with these pathways makes it a candidate for agricultural applications aimed at regulating plant architecture and tillering in crops such as rice .
  • Antimicrobial Activity: Some studies suggest that naphthaldehyde derivatives exhibit antimicrobial properties, making them potential candidates for developing new antimicrobial agents.

Several synthesis methods have been reported for 1-methoxy-2-naphthaldehyde:

  • Formylation of 1-Methoxynaphthalene: This method involves the reaction of 1-methoxynaphthalene with formylating agents such as phosphoryl chloride in the presence of a base like potassium acetate. The reaction typically requires reflux conditions and results in high yields of the desired aldehyde .
  • Multi-step Synthesis: Another approach involves multiple steps starting from simpler precursors, where intermediates are formed through various reactions such as alkylation or acylation before reaching the final product .

1-Methoxy-2-naphthaldehyde finds applications in various fields:

  • Organic Synthesis: It serves as an important building block in organic synthesis for creating more complex molecules.
  • Agricultural Chemistry: Due to its role as a strigolactone signaling inhibitor, it has potential applications in crop management and enhancement of agricultural productivity.
  • Pharmaceuticals: Its biological activity suggests potential uses in drug development, particularly for antimicrobial agents or growth regulators.

Interaction studies involving 1-methoxy-2-naphthaldehyde focus on its ability to bind to specific biological targets. For instance, its interaction with strigolactone receptors has been studied using yeast two-hybrid systems. These studies aim to elucidate the mechanisms by which this compound influences plant growth and development through hormonal signaling pathways .

Several compounds share structural similarities with 1-methoxy-2-naphthaldehyde. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
2-MethoxynaphthaleneMethoxy group at position 2 of naphthaleneLacks aldehyde functionality; primarily used as a solvent or reagent.
1-NaphthaldehydeAldehyde group at position 1 of naphthaleneDoes not have a methoxy substituent; used in dye synthesis.
4-MethoxynaphthaleneMethoxy group at position 4 of naphthaleneDifferent substitution pattern affects reactivity and properties.
6-Bromo-2-methoxy-1-naphthaldehydeBromine substituent at position 6 along with methoxyEnhanced reactivity due to bromine; used in various synthetic applications.

The uniqueness of 1-methoxy-2-naphthaldehyde lies in its specific combination of functional groups that provide distinct chemical reactivity and biological activity compared to these similar compounds. Its dual functionality as both an aromatic aldehyde and an ether makes it particularly versatile in synthetic chemistry and biological applications.

XLogP3

2.6

Wikipedia

1-Methoxynaphthalene-2-carbaldehyde

Dates

Modify: 2023-08-15

Explore Compound Types